molecular formula C13H18N2O2 B4880693 2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate

2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate

Cat. No.: B4880693
M. Wt: 234.29 g/mol
InChI Key: OYECZEDCTQODBK-UHFFFAOYSA-N
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Description

2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes both a hydroxy group and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine and a nitrile in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts like nickel or palladium are often used to facilitate the reaction, and the process may be optimized for higher throughput and lower costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler imidazole derivative .

Scientific Research Applications

2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-ethyl-3-hydroxy-2,4-dimethyl-1-oxido-5-phenyl-4H-imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-13(3)14(16)10(2)12(15(13)17)11-8-6-5-7-9-11/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYECZEDCTQODBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N(C(C(=[N+]1[O-])C2=CC=CC=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate
Reactant of Route 2
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate
Reactant of Route 3
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate
Reactant of Route 4
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate
Reactant of Route 5
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate
Reactant of Route 6
2-Ethyl-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate

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